molecular formula C7H9ClN2O B12276316 (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol

Cat. No.: B12276316
M. Wt: 172.61 g/mol
InChI Key: ZZRYQEVGEQGEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(6-chloropyridin-3-yl)ethanol is a chiral compound featuring an amino group, a hydroxyl group, and a chloropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(6-chloropyridin-3-yl)ethanol typically involves the reaction of 6-chloropyridine-3-carbaldehyde with a chiral amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(6-chloropyridin-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of a primary amine

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(6-chloropyridin-3-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development .

Medicine

In medicinal chemistry, ®-2-Amino-2-(6-chloropyridin-3-yl)ethanol is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(6-chloropyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity. Additionally, the chloropyridine ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(6-chloropyridin-3-yl)ethanol: Lacks chirality, making it less selective in biological applications.

    2-Amino-2-(3-chloropyridin-6-yl)ethanol: Positional isomer with different reactivity and binding properties.

    2-Amino-2-(6-fluoropyridin-3-yl)ethanol: Fluorine substitution alters electronic properties and reactivity.

Uniqueness

®-2-Amino-2-(6-chloropyridin-3-yl)ethanol is unique due to its chiral nature, which imparts selectivity in biological interactions. This selectivity makes it a valuable compound in drug development and other applications where specific interactions are crucial .

Properties

IUPAC Name

2-amino-2-(6-chloropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRYQEVGEQGEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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